CY2-SE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY2-SE involves the reaction of cyanine dye with succinimidyl ester. The process typically includes the following steps:
Preparation of Cyanine Dye: The cyanine dye is synthesized by reacting two nitrogen atoms connected by an odd number of methyl units.
Formation of Succinimidyl Ester: The cyanine dye is then reacted with N-hydroxysuccinimide (NHS) to form the succinimidyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyanine dye are synthesized and reacted with NHS.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
CY2-SE undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with amino groups in proteins and peptides, forming stable amide bonds.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Amino Groups: Proteins and peptides containing amino groups are common reagents for this compound.
Buffer Solutions: The reactions are typically carried out in buffer solutions with a pH of around 8.5.
Major Products Formed
Scientific Research Applications
CY2-SE has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for studying cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of CY2-SE involves the formation of covalent bonds with amino groups in proteins and peptides. The succinimidyl ester group reacts with the amino groups, forming stable amide bonds. This labeling process allows for the visualization and tracking of the labeled molecules using fluorescence techniques .
Comparison with Similar Compounds
CY2-SE is part of the cyanine dye family, which includes other compounds such as Cyanine3 Succinimidyl Ester (CY3-SE) and Cyanine5 Succinimidyl Ester (CY5-SE). Compared to these dyes, this compound has a shorter wavelength and is often used for applications requiring lower energy excitation . The unique properties of this compound, such as its high extinction coefficient and good water solubility, make it particularly suitable for specific labeling applications .
List of Similar Compounds
- Cyanine3 Succinimidyl Ester (CY3-SE)
- Cyanine5 Succinimidyl Ester (CY5-SE)
- Cyanine7 Succinimidyl Ester (CY7-SE)
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAAVMQSMNBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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